Lipophilicity Advantage: Higher Computed LogP vs. Benzyl Chloride and Bromodifluoromethyl Analogs
The target compound exhibits significantly higher calculated lipophilicity (LogP) compared to its common structural analogs. The PubChem computed XLogP3 for 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is 4.1 [1], while reported LogP values for 4-(trifluoromethyl)benzyl chloride (CAS 939-99-1) range from 3.06 to 3.44 , and the LogP for 1-(bromodifluoromethyl)-4-(trifluoromethyl)benzene is approximately 3.1 [2]. This data indicates the target compound is substantially more lipophilic than its analogs.
vs 3.06–3.44 (analogs)
| Evidence Dimension | Lipophilicity (Computed LogP/XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzyl chloride: 3.06-3.44; 1-(Bromodifluoromethyl)-4-(trifluoromethyl)benzene: ~3.1 |
| Quantified Difference | Target compound is 0.7-1.0 log units higher than comparators. |
| Conditions | In silico computed properties from PubChem and vendor datasheets. |
Why This Matters
Higher lipophilicity can be a critical parameter in drug design, directly impacting a compound's ability to permeate cell membranes and its overall pharmacokinetic profile.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 606889, 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene. Retrieved April 18, 2026. View Source
- [2] ChemExper Chemical Directory. (n.d.). 1-(Bromodifluoromethyl)-4-(trifluoromethyl)benzene. Retrieved April 18, 2026. View Source
